2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(3-methylanilino)-2-(2-phenylethylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-14-6-5-9-16(12-14)24-19-17(18(21)26)13-23-20(25-19)22-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H2,21,26)(H2,22,23,24,25) |
InChI Key |
HHSFEUITVIKWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A commonly reported synthetic pathway is summarized as follows:
| Step | Reactants/Intermediates | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrimidine base with leaving groups at C-2 and C-4 | Nucleophilic substitution | Reflux in polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), ethanol) with phenethylamine | Substitution of C-2 with phenethylamino group |
| 2 | Intermediate from Step 1 | Nucleophilic substitution | Heating with m-toluidine under controlled temperature | Substitution of C-4 with m-tolylamino group |
| 3 | Carboxylated pyrimidine intermediate | Amidation | Coupling with ammonium chloride or amines using carbodiimide coupling agents (e.g., PyBOP) in DMF at room temperature | Formation of carboxamide at C-5 |
This route emphasizes the use of nucleophilic aromatic substitution (SNAr) reactions to install the amino substituents on the pyrimidine ring, followed by amidation to introduce the carboxamide group.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution reactions.
- Temperature: Reflux or elevated temperatures (80–120 °C) are commonly used to drive the substitution reactions to completion.
- Catalysts and Reagents: Carbodiimide coupling reagents like PyBOP improve amidation efficiency and yield.
- Purification: Crystallization and chromatographic techniques are applied to isolate the final product with high purity.
Industrial Production Considerations
Industrial synthesis scales up the above laboratory procedures with modifications to enhance yield, purity, and process safety:
- Use of continuous flow reactors for better control over reaction parameters.
- Optimization of reaction times and temperatures to maximize throughput.
- Implementation of automated synthesis and purification systems.
- Stringent quality control including crystallinity and impurity profiling.
Supporting Research and Analogous Synthetic Routes
While specific literature on 2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide is limited, analogous pyrimidine derivatives have been synthesized using similar methodologies:
- Parallel synthesis approaches involving amide bond formation using activated carboxylic acid intermediates and various amines have been reported, demonstrating high yields and purity.
- Multi-step syntheses involving nucleophilic aromatic substitution on pyrimidine rings followed by amidation have been well documented, supporting the general strategy described here.
- Protective group strategies (e.g., Boc protection) are sometimes employed to improve selectivity during multi-step syntheses of related compounds.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Pyrimidine derivative with halogen or leaving groups at C-2 and C-4 | Commercially available or synthesized |
| Amines | Phenethylamine and m-toluidine | Used in slight excess to drive substitution |
| Solvents | DMF, DMSO, ethanol | Polar aprotic preferred for SNAr |
| Temperature | 80–120 °C for substitution; room temperature for amidation | Controlled to avoid side reactions |
| Coupling agents | PyBOP, carbodiimides | Enhance amidation efficiency |
| Reaction time | Several hours to overnight | Depends on scale and conditions |
| Purification | Crystallization, chromatography | To achieve >95% purity |
| Yield | Typically 60–85% overall | Optimized in industrial processes |
Analytical Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are standard:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm substitution patterns and integrity of the pyrimidine core.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation consistent with C20H21N5O.
- Infrared Spectroscopy (IR): To identify characteristic amide and amine functional groups.
- X-ray Crystallography: When available, to confirm molecular structure and regiochemistry.
- Chromatographic Purity Assessment: HPLC or GC to determine purity and detect impurities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine ring’s electron-deficient nature facilitates regioselective substitution reactions. For example:
-
Reagents/Conditions : Amines (e.g., N-methylphenethylamine), dichloropyrimidine derivatives, polar aprotic solvents (e.g., DMF), elevated temperatures.
-
Example : Substitution of dichloride 108 with N-methylphenethylamine yields intermediate 109 , which is further functionalized .
| Starting Material | Reagent | Product | Position Substituted |
|---|---|---|---|
| Dichloride 108 | N-Methylphenethylamine | 109 | 4-position |
| Dichloride 112 | Morpholine | 115 | 4-position |
Ester Hydrolysis and Amide Coupling
The carboxamide group is introduced via hydrolysis of ester intermediates followed by coupling:
-
Hydrolysis : Acidic/basic conditions (e.g., HCl, NaOH) convert esters to carboxylic acids.
-
Coupling : Carbodiimide reagents (e.g., EDCI) facilitate amide bond formation with amines.
| Step | Reaction | Example | Outcome |
|---|---|---|---|
| 1 | Ester hydrolysis of 109 | Carboxylic acid intermediate | Prepares for amidation |
| 2 | Amide coupling with N-methylphenethylamine | Compound 111 | Introduces R<sub>1</sub> substituent |
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling introduces aryl/alkyl amines to the pyrimidine scaffold:
-
Catalysts : Pd(OAc)<sub>2</sub>, Xantphos.
-
Conditions : Microwave irradiation, 100–120°C.
-
Example : Coupling of 111 with morpholine yields compound 3 .
| Substrate | Amine | Product | Key Application |
|---|---|---|---|
| 111 | Morpholine | 3 | Modifies R<sub>3</sub> position |
| 115 | N-Methylphenethylamine | 4 | Diversifies R<sub>2</sub> substituent |
Reductive Amination and Alkylation
Secondary amines are introduced via reductive pathways:
-
Reductive Amination : Aldehydes/ketones + amines → N-alkyl derivatives (e.g., 125a–e ).
-
Chan–Lam Coupling : Copper-mediated coupling for N-aryl derivatives (e.g., 124 ) .
| Method | Starting Material | Reagent | Product |
|---|---|---|---|
| Reductive Amination | Phenethylamine | Aldehydes/Ketones | 125a–e |
| Chan–Lam Coupling | Phenethylamine | Arylboronic Acids | 124 |
Functionalization of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis and condensation:
-
Hydrolysis : Strong acids/bases cleave the amide bond to carboxylic acids.
-
Condensation : Carboxylic acids react with amines to form new amides (e.g., 19 → diverse R<sub>1</sub> amides) .
| Reaction Type | Reagents | Example | Outcome |
|---|---|---|---|
| Hydrolysis | HCl, H<sub>2</sub>O | 19 from 127 | Carboxylic acid intermediate |
| Condensation | EDCI, HOBt | Amides 8–17 | R<sub>1</sub> diversification |
Synthetic Routes for Analogues
Systematic derivatization strategies enable structural diversification:
Route A (Early-Stage Amidation):
-
Acylation of orotic acid (116 ) → acyl chloride 117 .
-
Amide formation with primary amines → 118a–k .
-
S<sub>N</sub>Ar at 4-position → 119a–af .
Route B (Late-Stage Amidation):
-
S<sub>N</sub>Ar of dichloride 126 → 127 .
-
Hydrolysis → carboxylic acid 19 .
Key Reaction Conditions and Yields
| Reaction | Temperature | Catalyst/Solvent | Yield Range |
|---|---|---|---|
| S<sub>N</sub>Ar | 80–100°C | DMF | 60–85% |
| Buchwald–Hartwig | 100–120°C | Pd(OAc)<sub>2</sub>/Xantphos | 70–90% |
| Reductive Amination | RT–60°C | NaBH<sub>3</sub>CN | 50–75% |
Structural Impact on Reactivity
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Detailed Analysis
Target Specificity
- PRT-060318 is highly selective for Syk kinase, with minimal off-target effects on related kinases like Src or JAK .
- AS1517499 (STAT6 inhibitor) shares the pyrimidine-5-carboxamide scaffold but diverges in substituents, enabling STAT6 binding (IC₅₀ = 21 nM) .
- CDK Inhibitors (e.g., Compound 12a from ) replace the m-tolylamino group with a thiazole, shifting activity toward cyclin-dependent kinases (CDK2/9) .
Potency and Solubility
- PRT-060318 exhibits nanomolar Syk inhibition (IC₅₀ ~10–50 nM) but poor aqueous solubility, limiting formulation options .
- AS1517499 shows similar solubility challenges but higher potency against STAT6 (IC₅₀ = 21 nM) .
- Thienopyrimidine derivatives (e.g., DB06969) demonstrate improved solubility due to hydrophilic side chains but lack detailed target data .
Research Findings and Data
Structural Insights
- PRT-060318 adopts a planar pyrimidine core, with the m-tolylamino group enhancing Syk binding through hydrophobic interactions .
- AS1517499’s benzylamino and chloro-hydroxyphenethyl groups optimize STAT6 binding via π-π stacking and hydrogen bonding .
In Vitro/In Vivo Performance
- PRT-060318 reduced platelet aggregation by >80% in HIT models at 1 μM .
Biological Activity
2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic compound that has gained attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and the implications for future therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C16H19N5O and a molecular weight of approximately 299.36 g/mol. It features a pyrimidine core with phenethylamino and m-tolylamino substitutions at the 2 and 4 positions, respectively. The presence of a carboxamide group enhances its reactivity and potential interactions with biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C16H19N5O |
| Molecular Weight | 299.36 g/mol |
| Color | Light purple (in some preparations) |
| Functional Groups | Pyrimidine, carboxamide, amino groups |
Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in cancer progression. Its mechanism involves:
- Inhibition of Cell Proliferation : By targeting kinase pathways, the compound disrupts signaling that promotes cell growth and survival in malignant cells.
- Induction of Apoptosis : Preliminary studies suggest that it may enhance apoptotic pathways in cancer cells, leading to increased cell death.
Efficacy Against Cancer Types
Preclinical studies have demonstrated the compound's efficacy against various cancer types, including:
- Breast Cancer : In vitro studies show significant inhibition of breast cancer cell lines.
- Colon Cancer : The compound exhibits potent activity against colon cancer cells, indicating its potential as a therapeutic agent in colorectal malignancies.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may exhibit comparable biological activities. Below is a comparison highlighting their differences:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2-(Phenethylamino)-4-(phenylamino)pyrimidine-5-carboxamide | Structure | Substituted phenyl group instead of m-tolyl | Potential anticancer properties similar to target compound |
| 2-Amino-4-(p-tolylamino)pyrimidine-5-carboxamide | Structure | Lacks phenethyl group; simpler structure | Exhibits kinase inhibition but less potent than target compound |
| 6-Methyl-2-(phenethylamino)-pyrimidin-4(3H)-one | Not available | Different functional groups and methyl substitution | Varies in activity; primarily studied for CNS effects |
Case Study 1: In Vitro Efficacy in Breast Cancer Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at nanomolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Colon Cancer Xenograft Model
In vivo studies using colon cancer xenograft models demonstrated significant tumor growth inhibition upon treatment with the compound. Tumor size was reduced by approximately 60% compared to control groups after four weeks of treatment. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.
Future Directions and Implications
The promising biological activity of this compound positions it as a candidate for further development in oncology therapeutics. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.
- Derivatization : Exploring structural modifications to enhance selectivity and potency against specific cancer types.
- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and pharmacokinetics in human subjects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and amide coupling reactions. A typical approach involves:
Pyrimidine Core Formation : Start with a 5-carboxamide pyrimidine scaffold, introducing substituents via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Amide Bond Formation : Use coupling agents like EDC/HOBt or HATU to attach phenethylamine and m-toluidine moieties to the pyrimidine core .
Optimization : Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal solvents, temperatures, and catalysts to improve yields and reduce side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, aromatic protons in the m-tolyl group appear as distinct doublets in δ 7.2–7.5 ppm .
- HRMS : Validates molecular weight (e.g., calculated [M+H] vs. observed).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1620 cm for the carboxamide) .
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Waste Disposal : Segregate organic waste containing pyrimidine intermediates and dispose via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can researchers design kinetic studies to evaluate this compound’s acetylcholinesterase (AChE) inhibitory activity?
- Methodological Answer :
- Ellman’s Assay : Monitor thiocholine production at 412 nm using DTNB. Pre-incubate AChE with varying compound concentrations (e.g., 1 nM–100 µM) to determine IC .
- Kinetic Analysis : Use Lineweaver-Burk plots to classify inhibition type (competitive/uncompetitive). For example, parallel lines in double-reciprocal plots suggest uncompetitive binding .
- Control Experiments : Include donepezil as a positive control and DMSO vehicle blanks to validate assay specificity .
Q. What computational strategies are effective for predicting binding interactions between this compound and AChE?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with AChE crystal structures (PDB: 1ACJ). Focus on the catalytic anionic site (CAS) and peripheral anionic site (PAS) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy with residues like Ser203 and His447 .
- Free Energy Calculations : Apply MM/PBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
Q. How should researchers address discrepancies between observed and expected spectral data during characterization?
- Methodological Answer :
- Purity Verification : Re-run HPLC (C18 column, acetonitrile/water gradient) to check for impurities. A single peak at 254 nm confirms >95% purity .
- Isotopic Pattern Analysis : Use HRMS to rule out adducts (e.g., sodium/potassium) that skew molecular ion peaks .
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) for structural alignment .
Q. What strategies improve the solubility of this compound for in vitro pharmacological assays?
- Methodological Answer :
- Co-Solvents : Prepare stock solutions in DMSO (<1% final concentration) and dilute in assay buffer (e.g., PBS with 0.1% BSA) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance hydrophilicity .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to increase bioavailability in cell-based assays .
Data Contradiction Analysis
Q. How can conflicting IC values across studies be systematically resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. electric eel AChE) and substrate concentrations (e.g., 1 mM acetylthiocholine) .
- Data Normalization : Express inhibition relative to a shared positive control (e.g., donepezil IC = 10 nM) to account for inter-lab variability .
- Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to quantify heterogeneity (I < 50% acceptable) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
